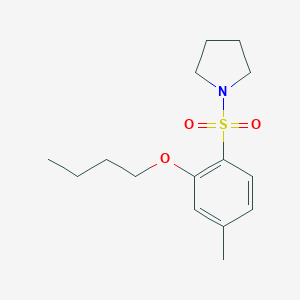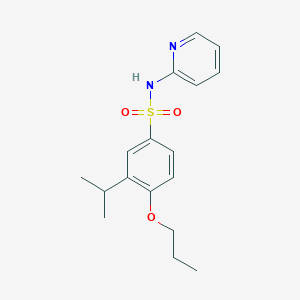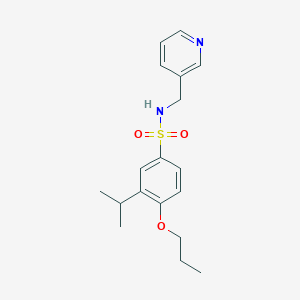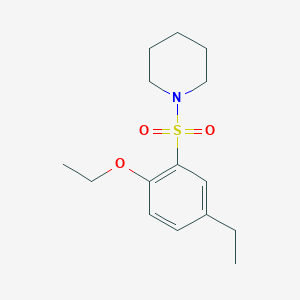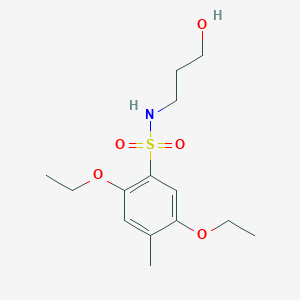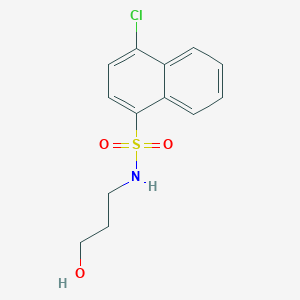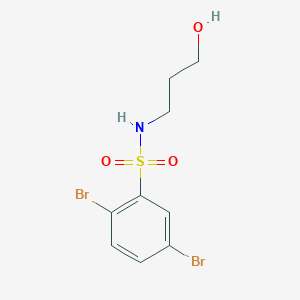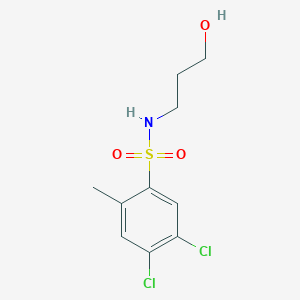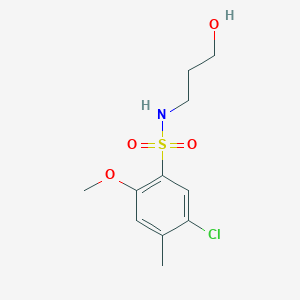
4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and is commonly referred to as Br-DMB.
Applications De Recherche Scientifique
Br-DMB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Br-DMB has been tested on various cancer cell lines, where it has demonstrated significant cytotoxicity. Additionally, Br-DMB has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of Br-DMB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. Br-DMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which are mediators of inflammation. Br-DMB has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
Br-DMB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. Br-DMB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Br-DMB has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Br-DMB is that it is readily available and easy to synthesize. This makes it a cost-effective compound for use in scientific research. Additionally, Br-DMB has been shown to have low toxicity, making it a safer alternative to other compounds with similar therapeutic properties.
One of the limitations of Br-DMB is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in therapeutic applications. Additionally, more research is needed to determine the optimal dosage and administration of Br-DMB for different therapeutic applications.
Orientations Futures
There are several future directions for research on Br-DMB. One potential direction is to further investigate its anti-cancer properties and determine its efficacy in animal models. Another potential direction is to explore its potential as a new antibiotic. Additionally, more research is needed to fully understand the mechanism of action of Br-DMB and to optimize its use in therapeutic applications.
Conclusion
In conclusion, 4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is reproducible, making it readily available for scientific research. Br-DMB has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. Br-DMB has a variety of biochemical and physiological effects, and it has been shown to have low toxicity. There are several future directions for research on Br-DMB, including further investigation of its anti-cancer properties and potential as a new antibiotic.
Méthodes De Synthèse
The synthesis of Br-DMB involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with isobutylamine in the presence of a base. The reaction yields 4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide as the final product. This synthesis method has been optimized and is reproducible, making Br-DMB readily available for scientific research.
Propriétés
Nom du produit |
4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H18BrNO4S |
Poids moléculaire |
352.25 g/mol |
Nom IUPAC |
4-bromo-2,5-dimethoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO4S/c1-8(2)7-14-19(15,16)12-6-10(17-3)9(13)5-11(12)18-4/h5-6,8,14H,7H2,1-4H3 |
Clé InChI |
ATETVOCUXWGVKG-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
SMILES canonique |
CC(C)CNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



